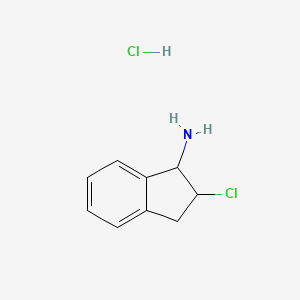

2-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H11Cl2N |

|---|---|

Molecular Weight |

204.09 g/mol |

IUPAC Name |

2-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride |

InChI |

InChI=1S/C9H10ClN.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9H,5,11H2;1H |

InChI Key |

WBBURNPJWYUWCC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Routes

The synthesis likely involves a multi-step process combining indene ring construction , chlorination , and amine functionalization , with potential methods including:

| Step | Method | Reagents/Catalysts | Conditions |

|---|---|---|---|

| Indene Core Formation | Cyclization of substituted ketones or oximes | Alumino nickel, Raney Ni, or Pd/C | Alkaline media, hydrogenation (50–80°C) |

| Chlorination | Electrophilic substitution or radical chlorination | Cl₂, POCl₃, or N-chlorosuccinimide | Anhydrous conditions, controlled pH |

| Amine Introduction | Reduction of oximes or direct amination | NH₃, H₂, or NH₂⁻ donors | Catalytic hydrogenation or reductive amination |

| Salt Formation | Protonation with HCl | Concentrated HCl | Room temperature or reflux |

Route 1: Chlorinated Oxime Reduction

Inspired by patents for 2,3-dihydro-1H-indenes-1-amine , this route involves:

-

Chlorinated Indanone Synthesis :

-

Start with 2-chloro-1-indanone , synthesized via electrophilic chlorination of 1-indanone (e.g., using Cl₂ in acetic acid).

-

-

Oxime Formation :

-

Treat 2-chloro-1-indanone with hydroxylamine hydrochloride in ethanol under reflux to form 2-chloro-1-indanone oxime .

-

-

Catalytic Hydrogenation :

-

Salt Formation :

-

Acidify the product with HCl to yield 2-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride .

-

Key Data (from analogous reactions ):

| Parameter | Value |

|---|---|

| Catalyst Loading | 500 g alumino nickel per 2.65 mol substrate |

| Reaction Time | 8–12 hours |

| Yield | ~98.6% (for non-chlorinated analog) |

Route 2: Post-Chlorination of Indene Amine

This method leverages deaminative chlorination principles :

-

Indene Amine Synthesis :

-

Prepare 2,3-dihydro-1H-inden-1-amine via oxime reduction (as in Route 1, omitting chlorination).

-

-

Chlorination :

-

Treat the amine with POCl₃ in anhydrous dichloromethane, followed by triethylamine to scavenge HCl.

-

-

Salt Formation :

-

Quench with HCl to isolate the hydrochloride salt.

-

Challenges :

-

Selectivity : POCl₃ may over-chlorinate or degrade the amine group.

-

Yield : Expected lower than Route 1 due to competing side reactions.

Table 1: Hydrogenation Parameters for Oxime Reduction

| Parameter | Value (Analogous to ) |

|---|---|

| Catalyst | Alumino nickel (40–50% Ni) |

| Solvent | Ethanol/NaOH (1:1 v/v) |

| Temperature | 50–55°C |

| Hydrogen Pressure | Atmospheric (non-pressurized) |

| Reaction Time | 8–12 hours |

Table 2: Chlorination Agents and Conditions

| Agent | Conditions | Selectivity for C2 |

|---|---|---|

| Cl₂ gas | Acetic acid, 0–5°C | Moderate |

| N-chlorosuccinimide (NCS) | Radical initiation (UV/AIBN) | Low |

| POCl₃ | Dichloromethane, 0°C → RT | High (if directed) |

Analytical Characterization

-

IR Spectroscopy : Absorption at 3356 cm⁻¹ (N–H stretch) and 606 cm⁻¹ (C–Cl stretch) .

-

EI-MS : Molecular ion peak at m/z 133 (non-chlorinated analog) .

Challenges and Limitations

-

Regioselectivity : Chlorination at C2 requires precise control to avoid C4/C5 substitution.

-

Catalyst Deactivation : Alumino nickel may lose activity in chlorinated environments.

-

Salt Stability : Hydrochloride salt may require anhydrous storage to prevent hydrolysis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom undergoes substitution under basic conditions. Key reactions include:

Substitution selectivity is influenced by steric hindrance from the indane ring. Polar aprotic solvents (e.g., DMF) enhance reaction rates .

Elimination Reactions

Dehydrohalogenation occurs under strong basic conditions, yielding unsaturated derivatives:

| Conditions | Product | Notes | Source |

|---|---|---|---|

| KOH (ethanol, 80°C) | 2,3-Dihydro-1H-inden-1-amine | Forms alkene via HCl elimination | |

| NaNH₂ (toluene, 110°C) | 1H-Inden-1-amine | Aromatic ring formation |

Elimination is favored at elevated temperatures (>80°C) and with bulky bases .

Reduction Pathways

Catalytic hydrogenation targets the indane ring or chloro group:

| Catalyst | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Pd/C (H₂, 40 psi) | Ethanol, 25°C | 2-Chloro-1,2,3,4-tetrahydro-1H-inden-1-amine | Ring saturation | |

| Raney Ni (H₂, 60°C) | Methanol | 2-Aminoindane | Chlorine removal |

Hydrogenolysis of the C–Cl bond requires higher pressures (≥60 psi) and prolonged reaction times .

Amine-Functionalized Reactions

The primary amine participates in condensation and salt-exchange reactions:

Schiff Base Formation

Reaction with aldehydes:

Salt Metathesis

| Reagent | Product | Application | Source |

|---|---|---|---|

| AgNO₃ (H₂O) | 2-Chloro-2,3-dihydro-1H-inden-1-amine nitrate | Ionic liquid precursor | |

| NaOH (aq.) | Free amine (pH-dependent solubility) | Intermediate purification |

Cross-Coupling Reactions

The chloro group enables transition metal-catalyzed couplings:

| Reaction Type | Catalyst | Partner | Product | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | Biaryl derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃ | Amines | N-aryl indanyl amines |

Optimized conditions: DMF solvent, 90°C, 12–24 hours .

Oxidative Transformations

Controlled oxidation of the amine group:

| Oxidizing Agent | Product | Notes | Source |

|---|---|---|---|

| KMnO₄ (acidic) | 2-Chloroindan-1-one | Overoxidation to ketone | |

| mCPBA (CH₂Cl₂) | N-Oxide derivative | Epoxidation side reactions |

Thermal Degradation

Pyrolysis studies (TGA/DSC) reveal:

Scientific Research Applications

Organic Synthesis

2-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride serves as a valuable building block in organic synthesis. Its functional groups allow for diverse chemical transformations, making it useful for creating complex organic molecules. The compound can undergo reactions such as:

- Nucleophilic Substitution : The amine group can react with electrophiles to form new compounds.

- Elimination Reactions : The chloro group can be eliminated under specific conditions to generate alkenes or other functional groups.

These properties are particularly advantageous in synthesizing pharmaceuticals and other biologically active compounds.

Research indicates that 2-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride exhibits various biological activities:

- Neurotransmitter Modulation : Studies suggest its potential role in modulating neurotransmitter pathways, particularly dopaminergic systems, which may have implications for treating neurological disorders.

- Antimicrobial Properties : Preliminary investigations have shown that this compound may possess antimicrobial activity against certain bacterial strains, indicating potential applications in developing new antibiotics .

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, suggesting possible use as an antioxidant in pharmaceutical formulations .

Pharmaceutical Development

The compound is explored as a precursor in the synthesis of pharmaceutical agents. For instance, it has been investigated for its potential use in creating drugs that target neurological conditions or exhibit anti-inflammatory properties .

Study 1: Neurotransmitter Modulation

A study conducted by researchers demonstrated that 2-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride could influence dopaminergic pathways in animal models. This modulation suggests potential therapeutic applications for conditions like Parkinson's disease and schizophrenia.

Study 2: Antimicrobial Screening

In a comparative study assessing the antimicrobial efficacy of various halogenated indenes, the compound showed significant inhibitory effects against Gram-positive bacteria. This finding supports its potential development as an antimicrobial agent .

Study 3: Antioxidant Properties

Research published in the Journal of Medicinal Chemistry highlighted the antioxidant capabilities of 2-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. The study indicated that it could effectively reduce oxidative stress markers in vitro, suggesting applications in formulations aimed at reducing oxidative damage in biological systems .

Mechanism of Action

The mechanism of action of 2-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.

Comparison with Similar Compounds

Structural and Electronic Effects

- Chlorine vs. Fluorine/Bromine : The chloro substituent at position 2 exerts stronger electron-withdrawing effects compared to fluorine, altering the amine’s basicity and directing electrophilic substitution reactions. Bromine, while also electron-withdrawing, adds steric bulk, impacting crystal packing .

- Alkyl vs. Aryl Substituents : Ethyl groups (5,6-diethyl) increase lipophilicity and steric hindrance, favoring hydrophobic interactions in drug-receptor binding. In contrast, methoxy groups enhance solubility but reduce metabolic stability .

Stereochemical Considerations

Enantiomeric forms (e.g., (R)-6-fluoro vs. (S)-1-aminoindane hydrochloride) exhibit distinct biological activities. The (R)-configuration in fluorinated analogs improves selectivity for target receptors, a critical factor in CNS drug design .

Biological Activity

2-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound with notable biological activity, primarily due to its unique bicyclic structure and the presence of both chloro and amine functionalities. This compound has been investigated for its potential therapeutic applications, particularly in neurology and pharmacology.

- Chemical Formula : C₉H₁₁Cl₂N

- CAS Number : 68755-29-3

- Molecular Weight : 188.6 g/mol

Research indicates that 2-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride may function as a neurotransmitter modulator , influencing dopaminergic pathways. Its ability to cross the blood-brain barrier suggests potential central nervous system effects, which could be beneficial in treating neurological disorders. The compound's structural similarity to other pharmacologically active substances hints at possible anti-inflammatory and analgesic properties as well.

Biological Activities

The compound has been studied for various biological activities, including:

- Neurotransmitter Modulation : It may enhance or inhibit neurotransmitter levels, particularly dopamine.

- Anti-inflammatory Effects : Preliminary studies suggest it could reduce inflammation markers in biological systems.

- Analgesic Properties : Its potential to alleviate pain through modulation of pain pathways has been noted.

In Vitro Studies

In vitro studies have shown that 2-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride interacts with various receptors and enzymes. These interactions can lead to significant changes in neurotransmitter levels, indicating a potential role in treating conditions such as depression or anxiety disorders.

Case Studies

A variety of case studies have highlighted the compound's efficacy:

- A study demonstrated its ability to reduce symptoms in animal models of Parkinson's disease by modulating dopaminergic activity.

- Another investigation found that it exhibited anti-inflammatory effects in models of arthritis, suggesting its potential for chronic inflammatory conditions .

Comparative Analysis

To understand the uniqueness of 2-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, a comparison with structurally similar compounds can be insightful:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (R)-N-(2-Chloroallyl)-2,3-dihydro-1H-inden-1-ammonium hydrochloride | 1175018-75-3 | 0.91 |

| 1-(2-Chlorophenyl)propylamine hydrochloride | 87389394 | 0.93 |

| (R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride | 1255306-36-5 | 0.91 |

The distinct bicyclic structure and functional groups contribute to its unique pharmacological profile compared to these similar compounds.

Q & A

Q. What computational methods predict the compound’s conformational stability in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.